acidi isotiocianati

Isothiocyanate acids are a class of organic compounds characterized by the presence of an isothiocyanato group (-NCS). These acids can be derived from various sulfur-containing compounds, such as thiols and thioethers. Isothiocyanates exhibit a range of reactivities due to the unique nature of their nitrogen center in the -NCS group. They are known for their potent biological activities, including their role as potential anti-cancer agents and insecticides.

Structurally, these compounds can be classified into primary, secondary, and tertiary isothiocyanates based on the number of carbon atoms attached to the nitrogen atom of the isothiocyanato group. The reactivity generally increases from primary to tertiary isothiocyanates due to steric effects.

Isothiocyanate acids are widely used in organic synthesis as valuable intermediates, particularly in the formation of amides and other functional groups. They also find applications in food science for flavoring agents and preservatives, as well as in pharmaceuticals for drug development.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

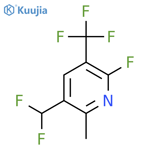

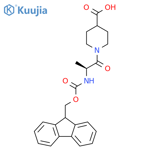

|

ethanecarbonyl isothiocyanate | 13250-46-9 | C3H3NOS |

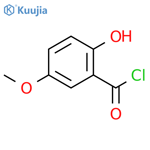

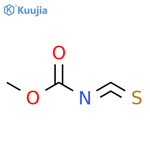

|

Carbon(isothiocyanatidic)acid, methyl ester | 35266-49-0 | C3H3NO2S |

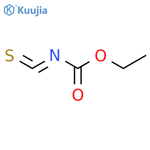

|

Carbon(isothiocyanatidic)acid Ethyl Ester | 16182-04-0 | C4H5NO2S |

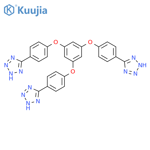

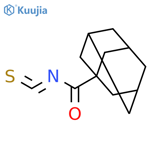

|

Adamantane-1-carbonyl isothiocyanate | 54979-99-6 | C12H15NOS |

|

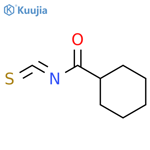

cyclohexanecarbonyl isothiocyanate | 27699-51-0 | C8H11NOS |

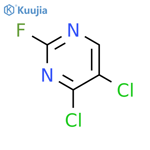

|

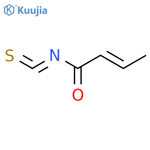

2-Butenethioic acid,anhydrosulfide with thiocyanic acid | 32786-19-9 | C5H5NOS |

Letteratura correlata

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

-

5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

Fornitori consigliati

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati